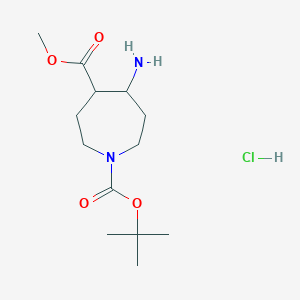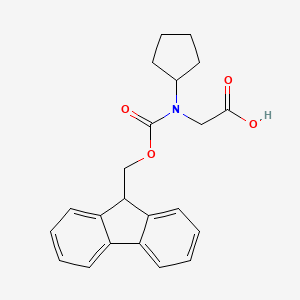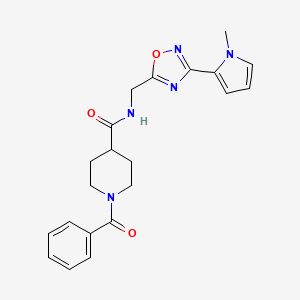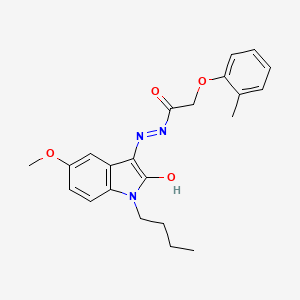![molecular formula C18H8Cl2F3N3O3S B2407909 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 956627-68-2](/img/structure/B2407909.png)
1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups. It contains a pyrazole ring, a thiazole ring, and a furan ring, all of which are common structures in pharmaceutical compounds . The molecule also contains a carboxylic acid group, which could potentially be involved in hydrogen bonding interactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazole and thiazole rings. One possible method could involve a Suzuki-Miyaura cross-coupling reaction, which is a common method for forming carbon-carbon bonds . The 2,4-dichlorophenyl group could potentially be introduced via a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple aromatic rings and heteroatoms. The presence of the pyrazole, thiazole, and furan rings suggests that this compound could have interesting electronic properties . The trifluoromethyl group is a common substituent in pharmaceutical compounds and could influence the compound’s lipophilicity and metabolic stability .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. The pyrazole and thiazole rings could potentially participate in nucleophilic substitution or addition reactions . The carboxylic acid group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the presence of the carboxylic acid group could influence the compound’s solubility and acidity . The dichlorophenyl and trifluoromethyl groups could influence the compound’s lipophilicity .Aplicaciones Científicas De Investigación
Herbicide Development
This compound serves as a crucial intermediate in the synthesis of the herbicide Sulfentrazone. Sulfentrazone, developed by FMC in the United States, effectively controls annual broad-leaved weeds, grasses, and sulfonylurea-resistant weeds. The synthesis of Sulfentrazone involves nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, with our compound being a key building block .
Medicinal Chemistry
The thiazole and pyrazole moieties in this compound make it interesting for medicinal chemistry research. Researchers explore its potential as a scaffold for designing novel drugs targeting specific biological pathways. The trifluoromethyl group may enhance bioavailability and metabolic stability .
Agrochemicals
Apart from herbicides, this compound’s structural features could inspire the development of other agrochemicals. Researchers investigate its potential as a fungicide, insecticide, or plant growth regulator. The trifluoromethyl substituent may contribute to improved activity and selectivity .
Material Science
The furan-thiazole-pyrazole framework offers opportunities for material science applications. Researchers might explore its use in designing functional materials, such as sensors, catalysts, or molecular switches. The electron-rich furan ring and the thiazole heterocycle could play essential roles in material properties .
Process Chemistry
The continuous flow microreactor system for nitration of this compound demonstrates improved efficiency and higher yields compared to traditional batch reactors. Researchers can further optimize reaction conditions and explore other transformations using similar microreactor setups .
Computational Chemistry
Computational studies can elucidate the electronic structure, reactivity, and binding interactions of this compound. Density functional theory (DFT) calculations can provide insights into its stability, charge distribution, and potential interactions with biological targets .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl2F3N3O3S/c19-8-1-2-9(11(20)5-8)13-3-4-14(29-13)12-7-30-17(25-12)26-15(18(21,22)23)10(6-24-26)16(27)28/h1-7H,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFHFYXOZDRVBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C3=CSC(=N3)N4C(=C(C=N4)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl2F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2407826.png)
![Methyl 7-methyl-2-(methylthio)-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2407827.png)
![(3,4-Dimethylphenyl){2-[(3-chloro-4-methoxyphenyl)amino]pteridin-4-yl}amine](/img/structure/B2407830.png)
![2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2407831.png)


![4-chloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline](/img/structure/B2407836.png)

![(E)-3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2407838.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2407845.png)

![N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2407847.png)